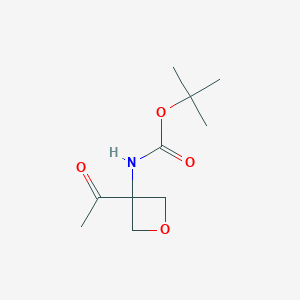
tert-butylN-(3-acetyloxetan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-(3-acetyloxetan-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyloxetane moiety, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-acetyloxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetyloxetane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 3-acetyloxetane, and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: tert-ButylN-(3-acetyloxetan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butylN-(3-acetyloxetan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and intermediates .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. It can also be employed in the development of biochemical assays and diagnostic tools .
Medicine: It may be investigated for its pharmacological properties and therapeutic potential .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the formulation of coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butylN-(3-acetyloxetan-3-yl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action can include enzymatic catalysis, signal transduction, and metabolic regulation .
Comparación Con Compuestos Similares
tert-Butyl (3-aminopropyl)carbamate: This compound shares the carbamate functional group but differs in the presence of an aminopropyl group instead of an acetyloxetane moiety.
tert-Butyl (4-ethynylphenyl)carbamate: This compound contains an ethynylphenyl group, making it structurally distinct from tert-butylN-(3-acetyloxetan-3-yl)carbamate.
Uniqueness: this compound is unique due to the presence of the acetyloxetane moiety, which imparts specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
tert-butyl N-(3-acetyloxetan-3-yl)carbamate |
InChI |
InChI=1S/C10H17NO4/c1-7(12)10(5-14-6-10)11-8(13)15-9(2,3)4/h5-6H2,1-4H3,(H,11,13) |
Clave InChI |
BQKZSIMTAQXDKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(COC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


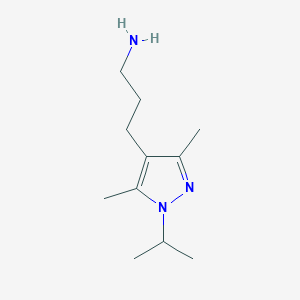


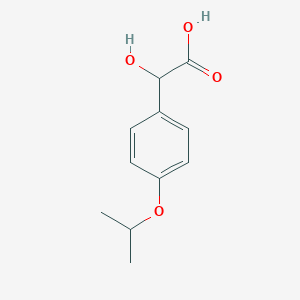
![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13603391.png)
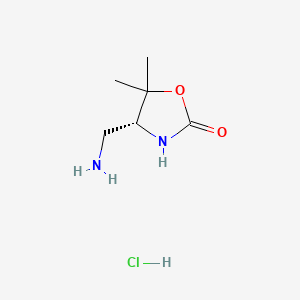
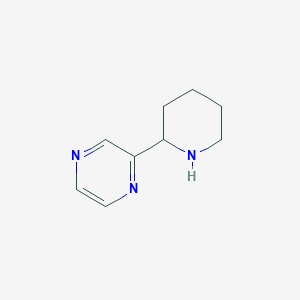
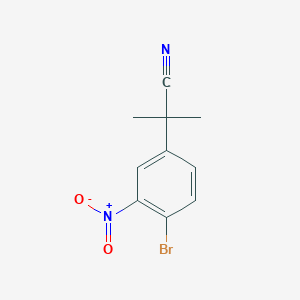
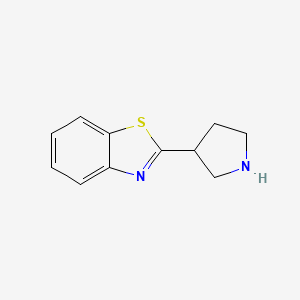
![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)
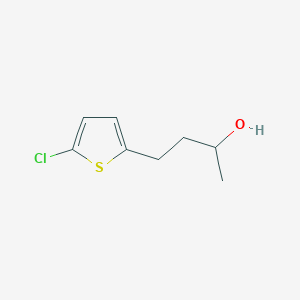
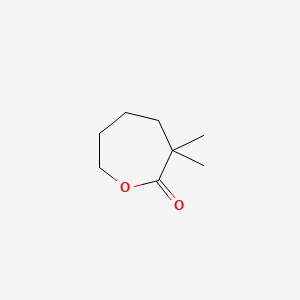
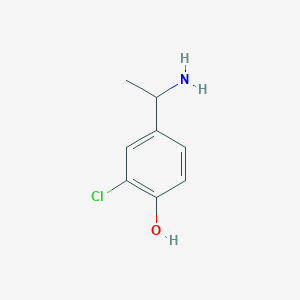
![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
